REACTION_CXSMILES
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[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.O.[NH2:11][NH2:12]>C(O)C>[Br:1][C:2]1[C:3]([NH:11][NH2:12])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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13.5 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=NC1)Cl)Cl
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Name
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|
Quantity
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8.8 mL
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Type
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reactant
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Smiles
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O.NN
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was refluxed under N2 for 12 h
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Duration
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12 h
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Type
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FILTRATION
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Details
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the resulting crystalline solid was collected by filtration
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Type
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WASH
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Details
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The solid was washed with ethanol (100 mL)
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Type
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CUSTOM
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Details
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dried
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Name
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|
Type
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product
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Smiles
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BrC=1C(=NC(=NC1)Cl)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |